Product packaging for N-(3-acetylphenyl)-4-tert-butylbenzamide(Cat. No.:CAS No. 303790-74-1)

N-(3-acetylphenyl)-4-tert-butylbenzamide

Cat. No.: B448607
CAS No.: 303790-74-1
M. Wt: 295.4g/mol
InChI Key: YVRSOYOPLSUWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Field of Substituted Amide Chemistry

The amide functional group is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry. Substituted amides, particularly N-substituted amides, are compounds where a hydrogen atom on the amide nitrogen is replaced by an organic substituent, such as an alkyl or aryl group. fiveable.me This substitution has a profound impact on the molecule's chemical and physical properties.

The reactivity of the amide bond, its ability to form hydrogen bonds, and its conformational preferences are all influenced by the nature of the N-substituent. fiveable.me The presence of aryl groups on both the carbonyl and nitrogen sides of the amide linkage, as in N-(3-acetylphenyl)-4-tert-butylbenzamide, creates a rigid and planar structure that can be exploited in the design of molecules with specific biological targets or material properties. The synthesis of such amides can be achieved through various condensation reactions, often involving the coupling of a carboxylic acid or its derivative (like an acyl chloride) with an amine. savemyexams.comraena.ai

Historical Development and Significance of Benzamide (B126) Derivatives in Medicinal Chemistry

Benzamides, which are amides derived from benzoic acid, have a rich history in medicinal chemistry. wikipedia.org This class of compounds has yielded numerous successful drugs with a wide range of pharmacological activities. walshmedicalmedia.com The benzamide scaffold is considered a "privileged structure" because it is capable of binding to a variety of biological receptors and enzymes.

Historically, substituted benzamides have been developed as antipsychotics (e.g., Sulpiride, Amisulpride), antiemetics, and prokinetic agents. walshmedicalmedia.comcarewellpharma.in More recently, research has expanded to explore their potential as anticancer agents, with some derivatives showing activity as histone deacetylase (HDAC) inhibitors, and as antiviral, antimicrobial, and anti-inflammatory agents. walshmedicalmedia.comnih.govacs.org The versatility of the benzamide core allows for molecular modifications that can fine-tune the compound's biological activity and pharmacokinetic profile.

Rationale for Investigating the this compound Scaffold

The specific structure of this compound suggests a deliberate design to combine the features of its constituent parts. The rationale for its investigation can be inferred from the known properties of similar molecules.

The 4-tert-butylbenzoyl moiety: The tert-butyl group is a bulky, lipophilic substituent that can influence how the molecule binds to a biological target. It can fit into hydrophobic pockets in enzymes or receptors, potentially increasing binding affinity and selectivity. This group is present in various biologically active compounds.

Combined Scaffold: The combination of these two moieties results in a molecule with a defined three-dimensional shape and distribution of functional groups. Researchers might investigate this scaffold for its potential to inhibit specific enzymes, such as kinases or deacetylases, where the combination of hydrophobic and hydrogen-bonding interactions is crucial for activity. For instance, related benzamide derivatives have been studied for their ability to inhibit histone deacetylases, a key target in cancer therapy. acs.org The investigation of this specific scaffold would aim to explore a new region of chemical space within the broader class of biologically active benzamides.

Below are data tables detailing the properties of the core components of the title compound.

Table 1: Properties of N-(3-acetylphenyl)benzamide This table is based on a related compound lacking the tert-butyl group.

PropertyValueReference
Molecular FormulaC15H13NO2 evitachem.com
Molecular Weight239.274 g/mol evitachem.com
SolubilitySoluble in organic solvents like ethanol (B145695) and DMSO; less soluble in water. evitachem.com
Potential ApplicationsInvestigated for anti-cancer and anti-inflammatory activities; used as an intermediate in organic synthesis. evitachem.com

Table 2: Properties of N-tert-butylbenzamide This table provides data for one of the structural fragments of the title compound.

PropertyValueReference
CAS Number5894-65-5 chemicalbook.com
SynthesisCan be synthesized via the reaction of nitriles with di-tert-butyl dicarbonate (B1257347) or through other amidation methods. researchgate.net
SignificanceThe N-tert-butyl amide group is a structural component in various drug molecules. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO2 B448607 N-(3-acetylphenyl)-4-tert-butylbenzamide CAS No. 303790-74-1

Properties

more Exclusive Research Data

click here to get more exclusive research data

IUPAC Name

N-(3-acetylphenyl)-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-13(21)15-6-5-7-17(12-15)20-18(22)14-8-10-16(11-9-14)19(2,3)4/h5-12H,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRSOYOPLSUWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of N 3 Acetylphenyl 4 Tert Butylbenzamide and Its Analogs

Established Synthetic Routes for Benzamide (B126) Core Structures

The formation of the amide bond is a cornerstone of organic synthesis, and numerous reliable methods have been developed for this purpose. The most common approach involves the coupling of a carboxylic acid derivative with an amine. researchgate.net

A highly effective method for amide bond formation under mild conditions utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a nucleophilic catalyst, 4-(N,N-dimethylamino)pyridine (DMAP). rsc.org This system facilitates the condensation of carboxylic acids and amines without requiring high temperatures. rsc.org The reaction proceeds through the in situ generation of a mixed anhydride. dntb.gov.ua

The mechanism involves the attack of the catalytic DMAP on Boc₂O, which then activates the carboxylic acid to form a highly reactive acyl-pyridinium intermediate. commonorganicchemistry.com This intermediate is readily attacked by the amine nucleophile to yield the desired amide, regenerating the DMAP catalyst in the process. commonorganicchemistry.com This protocol has been successfully applied to a wide array of substrates, including aromatic and aliphatic amines and various carboxylic acids, delivering moderate to excellent yields. rsc.org The reaction is often performed under neat (solvent-free) conditions, which enhances its efficiency and environmental friendliness. dntb.gov.ua

Table 1: Key Components in Boc₂O/DMAP Mediated Amidation Click on a row to learn more about each component's role.

Component Role in Reaction
Carboxylic Acid The acyl source, providing the benzoyl moiety of the final amide.
Amine The nucleophile that attacks the activated carboxylic acid derivative.
Boc₂O (Di-tert-butyl dicarbonate) The activating agent that reacts with the carboxylic acid to form a mixed anhydride. dntb.gov.ua

| DMAP (4-(N,N-dimethylamino)pyridine) | A nucleophilic catalyst that forms a highly reactive acyliminium ion intermediate. commonorganicchemistry.comnih.gov |

Transition metal catalysis has revolutionized the synthesis of N-aryl amides, providing powerful alternatives to classical methods. These reactions enable the formation of carbon-nitrogen bonds with high efficiency and selectivity.

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. orgsyn.org This reaction typically involves the coupling of an aryl halide (or pseudo-halide like a triflate or tosylate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. orgsyn.orgnih.gov The methodology is a powerful tool for synthesizing a wide range of N-aryl and N-heteroaryl amides. rsc.org The choice of ligand is crucial and a variety of biaryl phosphine ligands have been developed to improve catalytic efficacy, allowing reactions to proceed at low catalyst loadings. orgsyn.org Air-stable Pd(I) dimer complexes have also been developed as competent precatalysts for these transformations. rsc.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination Explore the different components that make this reaction possible.

Component Examples Purpose
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(I) dimers nih.govrsc.org The active catalyst that facilitates the oxidative addition and reductive elimination steps.
Ligand BINAP, Biaryl phosphines (e.g., CM-phos) orgsyn.orgnih.gov Stabilizes the palladium center and modulates its reactivity.
Base Cs₂CO₃, K₃PO₄, NaOt-Bu nih.gov Activates the amine and facilitates the final reductive elimination step.
Aryl Electrophile Aryl bromides, iodides, triflates, tosylates, mesylates orgsyn.org Provides the aryl group for the C-N bond formation.

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. |

Copper-catalyzed C-H amination has emerged as an attractive strategy that avoids the need for pre-functionalized aryl electrophiles. beilstein-journals.orgresearchgate.net These reactions forge C-N bonds by directly activating a C-H bond on the arene. Many of these methods rely on a directing group attached to the substrate to guide the catalyst to a specific C-H bond, often achieving ortho-selectivity. nih.govacs.org For example, an 8-aminoquinolyl directing group can facilitate the intermolecular C(sp²)–H amination of benzamides using copper(II) acetate (B1210297) as the catalyst. nih.govacs.org These reactions provide a direct and atom-economical pathway to functionalized benzamides. nih.gov

While the Sonogashira reaction traditionally refers to a palladium and copper co-catalyzed C-C bond formation between an aryl halide and a terminal alkyne, related copper-catalyzed transformations have been adapted for modifying amide-containing structures. researchgate.netyoutube.com One innovative method involves a photoinduced, copper-catalyzed nitrogen-to-alkyl radical relay. rsc.org This process enables the Sonogashira-type coupling of alkynes at the benzylic sites of o-alkylbenzamides. The reaction is initiated by the copper-catalyzed generation of a nitrogen radical, which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) to create a carbon radical at the benzylic position, which is subsequently alkynylated. rsc.org In a different application, copper catalysis enables the enantioselective coupling of terminal alkynes with α-bromoamides to produce synthetically valuable β,γ-alkynyl amides. nih.gov

Transition Metal-Catalyzed C-N Bond Formation Reactions

Specific Synthesis Protocols for N-(3-acetylphenyl)-4-tert-butylbenzamide and Related Acetylphenyl Benzamides

The synthesis of the target compound, this compound, can be efficiently achieved through a standard acylation reaction. This approach is analogous to established procedures for preparing similar acetylphenyl benzamides, such as N-(4-acetyl-phenyl)-benzamide derivatives. wisdomlib.org The most direct route involves the condensation of 3-aminoacetophenone with an activated derivative of 4-tert-butylbenzoic acid, typically the corresponding acyl chloride.

The protocol can be broken down into two main steps:

Activation of 4-tert-butylbenzoic acid: The carboxylic acid is converted into the more reactive 4-tert-butylbenzoyl chloride. This is commonly achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.

Amide Bond Formation: The resulting 4-tert-butylbenzoyl chloride is reacted with 3-aminoacetophenone. rsc.org This nucleophilic acyl substitution is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine (B92270), to neutralize the HCl byproduct. rsc.org The reaction progress can be monitored by thin-layer chromatography (TLC). wisdomlib.org

Table 3: Proposed Synthesis Protocol for this compound This table outlines a plausible and efficient two-step synthesis for the target compound.

Step Reactants & Reagents Solvent Conditions Product
1. Acyl Chloride Formation 4-tert-butylbenzoic acid, Thionyl chloride (SOCl₂) None or DCM Reflux until gas evolution ceases 4-tert-butylbenzoyl chloride

| 2. Amidation | 4-tert-butylbenzoyl chloride, 3-aminoacetophenone, Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temperature | This compound |

Optimization of Reaction Conditions and Reagent Selection

The synthesis of this compound typically involves the acylation of 3-aminoacetophenone with 4-tert-butylbenzoyl chloride. The optimization of this reaction is crucial for maximizing yield and purity. Key parameters that are often manipulated include the choice of solvent, base, temperature, and reaction time.

Commonly, the reaction is carried out in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) to avoid side reactions with the acyl chloride. The selection of a base is critical to neutralize the hydrochloric acid byproduct. Tertiary amines like triethylamine (TEA) or pyridine are frequently employed due to their non-nucleophilic nature and ability to effectively scavenge the acid.

Temperature control is another important factor. While the reaction can often proceed at room temperature, gentle heating may be applied to increase the reaction rate. google.com However, excessive heat should be avoided to prevent potential side reactions and degradation of the product. Reaction times can vary but are typically monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion.

The choice of acylating agent can also be varied. While 4-tert-butylbenzoyl chloride is a common choice, the corresponding carboxylic acid can also be used in conjunction with a coupling agent. A variety of coupling agents are available, ranging from carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk The use of these reagents often requires anhydrous conditions and an inert atmosphere to prevent their decomposition.

Below is a table summarizing the effects of different reagents and conditions on the synthesis of similar benzamides:

Acylating AgentCoupling AgentBaseSolventTemperatureYield
4-tert-butylbenzoyl chlorideNoneTriethylamineDichloromethaneRoom TempGood
4-tert-butylbenzoic acidEDC/HOBtDiisopropylethylamineDimethylformamide0°C to Room TempGood to Excellent
4-tert-butylbenzoic acidHATUDiisopropylethylamineDimethylformamideRoom TempExcellent
4-tert-butylbenzoyl chlorideNonePyridineTetrahydrofuranRoom TempGood

This table presents generalized conditions and typical outcomes for benzamide synthesis. Actual results for this compound may vary.

Purification and Spectroscopic Characterization Techniques

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts, and residual solvents. Common purification methods include:

Recrystallization: This technique is often effective for obtaining highly pure crystalline solids. A suitable solvent system is chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Column Chromatography: This is a versatile method for separating the desired product from impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase (eluent). A gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate, is often used to elute the compounds from the column.

Washing: The crude product may be washed with aqueous solutions, such as dilute acid to remove basic impurities (e.g., excess amine) or dilute base to remove acidic impurities.

Once purified, the structure and purity of this compound are confirmed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of protons. For this compound, characteristic signals would include those for the aromatic protons on both phenyl rings, the singlet for the acetyl methyl protons, the singlet for the tert-butyl protons, and a broad singlet for the amide N-H proton. The chemical shifts (δ) for related N-tert-butylbenzamides typically show the tert-butyl protons around 1.46 ppm and aromatic protons between 7.0 and 7.8 ppm. rsc.orgamazonaws.comrsc.org

¹³C NMR: Shows the different types of carbon atoms in the molecule. Expected signals would include those for the carbonyl carbons of the amide and acetyl groups, the quaternary carbon and methyl carbons of the tert-butyl group, and the various aromatic carbons. For similar structures, the amide carbonyl carbon appears around 166-167 ppm, while the tert-butyl quaternary carbon is around 51.5 ppm and its methyl carbons are near 28.8 ppm. rsc.orgamazonaws.comrsc.org

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structure elucidation. The molecular ion peak (M+) would correspond to the molecular weight of this compound.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key vibrational bands would include the N-H stretch of the amide (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1630-1680 cm⁻¹), and the C=O stretch of the ketone (around 1680-1700 cm⁻¹).

The following table provides a hypothetical summary of the expected spectroscopic data for this compound based on data from analogous compounds.

TechniqueExpected Data
¹H NMR (CDCl₃)δ ~8.0-8.2 (m, Ar-H), ~7.8 (d, Ar-H), ~7.6 (t, Ar-H), ~7.5 (d, Ar-H), ~2.6 (s, 3H, COCH₃), ~1.3 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃)δ ~198 (C=O, acetyl), ~166 (C=O, amide), ~155 (Ar-C), ~138 (Ar-C), ~132 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~35 (C(CH₃)₃), ~31 (C(CH₃)₃), ~27 (COCH₃)
IR (KBr, cm⁻¹)~3300 (N-H stretch), ~1685 (C=O stretch, ketone), ~1650 (C=O stretch, amide), ~1600, 1580, 1530 (C=C stretch, aromatic), ~1300 (C-N stretch)
MS (EI)m/z (M⁺) calculated for C₁₉H₂₁NO₂

Note: The exact values can vary depending on the solvent and instrument used.

Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound scaffold presents multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogs.

Regioselective Modifications of Aromatic Rings

Both aromatic rings of the molecule are susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The directing effects of the existing substituents will govern the regioselectivity of these transformations.

On the 3-acetylphenyl ring: The acetyl group is a meta-directing deactivator, while the amide group is an ortho, para-directing activator. The position of substitution will depend on the interplay of these electronic effects and steric hindrance.

On the 4-tert-butylbenzoyl ring: The tert-butyl group is an ortho, para-directing activator, while the amide carbonyl group is a meta-directing deactivator. Substitution is likely to occur ortho to the bulky tert-butyl group.

Manipulation of Acetyl and tert-Butyl Moieties

Acetyl Group: The carbonyl group of the acetyl moiety can undergo a variety of transformations. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride, or to an ethyl group via Wolff-Kishner or Clemmensen reduction. It can also serve as a handle for further C-C bond formation through reactions like the aldol (B89426) condensation or Wittig reaction. Oxidation of the methyl group of the acetyl moiety can also be achieved under specific conditions.

tert-Butyl Group: The tert-butyl group is generally robust and resistant to many chemical transformations. However, under forcing conditions, such as with strong oxidizing agents, it can be oxidized. google.com More recent methods have shown the possibility of catalytic hydroxylation of sterically hindered C-H bonds, which could potentially be applied to the tert-butyl group. chemrxiv.org

Preparation of Heterocyclic Analogs

The 1,3-dicarbonyl-like functionality inherent in the 3-acetylphenylamide portion of the molecule makes it a valuable precursor for the synthesis of various heterocyclic systems.

Pyrazoles: Condensation of the acetyl group with hydrazines, in what is known as the Knorr pyrazole (B372694) synthesis, can lead to the formation of pyrazole rings. jk-sci.comnih.govmdpi.comgoogle.com The reaction of this compound with hydrazine (B178648) or a substituted hydrazine would yield a pyrazole fused or linked to the benzamide structure.

Oxazoles: The acetyl group and the adjacent amide can be utilized in the synthesis of oxazoles. For instance, α-halogenation of the acetyl group followed by cyclization with the amide oxygen could form an oxazole (B20620) ring. Alternatively, the molecule could be considered an N-acyl-β-ketoamine analog, which are known precursors for oxazole synthesis. mdpi.comorganic-chemistry.orgnih.govrsc.orgcaltech.edu

Green Chemistry Principles in Benzamide Synthesis

The application of green chemistry principles to the synthesis of benzamides, including this compound, is an area of growing importance. ucl.ac.ukresearchgate.netbohrium.comresearchgate.net Key strategies include:

Catalytic Amidation: Replacing stoichiometric coupling reagents with catalytic methods reduces waste and improves atom economy. ucl.ac.ukresearchgate.netcatalyticamidation.info Catalysts based on boron, zirconium, titanium, and other metals have been developed for the direct amidation of carboxylic acids and amines. catalyticamidation.infodntb.gov.ua Biocatalytic methods using enzymes like lipases are also emerging as a sustainable alternative. researchgate.netrsc.org

Solvent-Free and Aqueous Conditions: Conducting reactions in the absence of volatile organic solvents or in water significantly reduces the environmental impact. bohrium.comresearchgate.netsemanticscholar.orgnih.govdigitellinc.com Solvent-free methods, often involving heating or mechanochemical mixing of the reactants, can be highly efficient. semanticscholar.orgdigitellinc.comnih.gov Water can also serve as a green solvent for some amidation reactions. nih.gov

Use of Safer Reagents: Replacing hazardous reagents like acyl chlorides and toxic solvents with safer alternatives is a core principle of green chemistry. For example, using carboxylic acids directly or employing less toxic coupling agents contributes to a greener synthesis. researchgate.net The use of acetonitrile (B52724) as both a reagent and solvent for acetylation has been explored as a safer alternative to traditional methods. nih.gov

The following table summarizes some green chemistry approaches applicable to benzamide synthesis.

Green Chemistry PrincipleApproachExample
Atom Economy Catalytic direct amidationBoric acid or zirconium-catalyzed reaction of a carboxylic acid and an amine. researchgate.netdntb.gov.ua
Safer Solvents & Auxiliaries Solvent-free synthesisMechanochemical grinding of reactants or direct heating of a solid mixture. semanticscholar.orgdigitellinc.com
Use of Renewable Feedstocks BiocatalysisEnzyme-catalyzed amide bond formation. rsc.org
Reduce Derivatives One-pot synthesisA multi-step reaction sequence carried out in a single reaction vessel. mdpi.com
Catalysis Use of reusable catalystsHeterogeneous catalysts or catalysts that can be easily recovered and reused. acs.org

Micellar Catalysis and Solvent-Free Conditions

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective. Micellar catalysis has emerged as a powerful strategy to facilitate organic reactions in aqueous media, especially for non-polar reactants. researchgate.net Micelles, formed by the self-assembly of surfactants in water, create nano-sized hydrophobic pockets that can encapsulate organic substrates, thereby increasing their effective concentration and promoting reactions. researchgate.netnih.gov

A controllable, photocatalytic strategy has been demonstrated for the chemodivergent C–H arylation or N-dealkylation of chlorinated benzamides in aqueous micellar solutions. researchgate.netdiva-portal.orgacs.orgicm.edu.pl This method utilizes methylene (B1212753) blue as a photocatalyst and operates under mild conditions with blue LED light. researchgate.netdiva-portal.orgacs.orgicm.edu.pl The reaction pathway can be directed towards either C–H arylation to form isoindolinones or N-dealkylation to yield secondary amides by tuning the reaction conditions, such as the choice of surfactant and base. researchgate.netdiva-portal.org For instance, the use of cetyltrimethylammonium bromide (CTAB) as the surfactant tends to favor C-H arylation. acs.org

The following table summarizes the photocatalytic functionalization of various benzamide derivatives in a micellar medium, showcasing the versatility of this approach.

Table 1: Photocatalytic Functionalization of Benzamides in Micellar Media acs.org

Substrate (Benzamide Derivative)ProductYield (%)
N-benzyl-2-chloro-N-methylbenzamide2-benzyl-3-methylisoindolin-1-one85
2-chloro-N-methyl-N-propylbenzamide3-methyl-2-propylisoindolin-1-one78
2-chloro-N-isobutyl-N-methylbenzamide2-isobutyl-3-methylisoindolin-1-one75
N-benzyl-2-bromo-N-methylbenzamide2-benzyl-3-methylisoindolin-1-one82

Solvent-free synthesis is another significant green chemistry approach that minimizes volatile organic compound (VOC) emissions. A highly stable and efficient copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyst has been utilized for the synthesis of N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate under solvent-free conditions at room temperature. researchgate.net This method, known as the Ritter reaction, offers excellent isolated yields for a range of alkyl, aryl, benzyl, and furyl nitriles. researchgate.net Although not directly demonstrated for this compound, the broad substrate scope suggests its potential applicability for analogous structures.

Environmentally Benign Oxidative Routes

Traditional oxidation methods often rely on stoichiometric amounts of hazardous and toxic reagents. The development of catalytic oxidative routes using environmentally benign oxidants is a key area of research. Hypervalent iodine compounds have emerged as versatile and eco-friendly oxidizing agents in a variety of organic transformations. acs.orgrsc.orgrsc.orgnih.govacs.org

A novel hypervalent iodine(III)-promoted twofold oxidative coupling of amines with amides and thioamides has been developed, providing a chemoselective pathway to oxazoles and thiazoles, respectively. rsc.orgrsc.org This methodology demonstrates the ability of hypervalent iodine reagents to facilitate complex bond formations under oxidative conditions. rsc.orgrsc.org For instance, the reaction of β-naphthylamine with N,N-dimethylthioamide in the presence of 2-iodoxybenzoic acid (IBX) as an oxidant leads to the formation of a thiazole (B1198619) derivative. rsc.org When an amide like N,N-dimethylformamide (DMF) is used instead of a thioamide, the corresponding oxazole is formed. rsc.org

The table below illustrates the yields of thiazole and oxazole products from the oxidative coupling of various amines with thioamides and amides, respectively, using hypervalent iodine reagents.

Table 2: Synthesis of Thiazoles and Oxazoles via Hypervalent Iodine-Promoted Oxidative Coupling rsc.org

AmineAmide/ThioamideProductYield (%)
2-NaphthylamineN,N-Dimethylthioformamide2-(Dimethylamino)naphtho[2,1-d]thiazole85
6-Methoxy-2-naphthylamineN,N-Dimethylthioformamide2-(Dimethylamino)-6-methoxynaphtho[2,1-d]thiazole75
Aniline (B41778)N,N-Dimethylthioformamide2-(Dimethylamino)benzothiazole65
2-NaphthylamineN,N-Dimethylformamide2-(Dimethylamino)naphtho[2,1-d]oxazole72
6-Bromo-2-naphthylamineN,N-Dimethylformamide6-Bromo-2-(dimethylamino)naphtho[2,1-d]oxazole68

Organometallic Approaches in Benzamide Synthesis

Organometallic reagents are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This section focuses on the application of solid organozinc reagents and Negishi cross-coupling reactions in the synthesis and functionalization of benzamide structures.

Utilization of Solid Organozinc Reagents

Organozinc reagents are valued for their high functional group tolerance and moderate reactivity, which allows for their use in complex molecule synthesis without the need for extensive protecting group strategies. chem-station.comwikipedia.orgsigmaaldrich.comuni-muenchen.deorganicreactions.orgresearchgate.netsigmaaldrich.com The development of solid organozinc reagents has further enhanced their practicality, offering increased stability towards air and moisture compared to their solution-based counterparts. nih.gov These reagents are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. uni-muenchen.deorganicreactions.org

While direct examples of the synthesis of this compound using solid organozinc reagents are not explicitly detailed in the reviewed literature, their utility can be inferred from their broad applicability in the synthesis of functionalized aromatic compounds. organicreactions.org For instance, Rieke® Zinc can react directly with functionalized bromides and chlorides, tolerating sensitive groups like esters and amides, to form the corresponding organozinc reagents. sigmaaldrich.comsigmaaldrich.com These can then be used in subsequent coupling reactions to build complex molecular architectures.

Negishi Cross-Coupling Reactions for Functionalization

The Negishi cross-coupling reaction, which involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide or triflate, is a powerful method for forming C-C bonds. chem-station.comwikipedia.org This reaction is known for its wide substrate scope and high tolerance for various functional groups, making it an ideal tool for the late-stage functionalization of complex molecules. wikipedia.orgnih.gov

A notable application of the Negishi coupling is the late-stage functionalization of 1,2-azaborines, which demonstrates the reaction's compatibility with reactive B-Cl bonds. nih.gov In this work, various alkyl-, aryl-, and alkenylzinc reagents were successfully coupled with a triply orthogonal precursor to furnish new 2,3-substituted monocyclic 1,2-azaborines. nih.gov This methodology, showcasing the reaction's robustness, serves as a strong model for the potential functionalization of the this compound scaffold. For example, a bromo-substituted analog of the benzamide could be coupled with a variety of organozinc reagents to introduce new functionalities.

The following table presents data from the Negishi cross-coupling functionalization of a 1,2-azaborine (B1258123) derivative, illustrating the scope and efficiency of this reaction.

Table 3: Negishi Cross-Coupling for the Functionalization of a 1,2-Azaborine Derivative nih.gov

Organozinc ReagentProduct (Substituted 1,2-azaborine)Yield (%)
n-Propylzinc bromide2-Chloro-1-(tert-butyldimethylsilyl)-3-propyl-1,2-dihydro-1,2-azaborine76
(E)-1-Hexenylzinc bromide2-Chloro-1-(tert-butyldimethylsilyl)-3-((E)-hex-1-en-1-yl)-1,2-dihydro-1,2-azaborine65
3,3-Dimethoxypropylzinc bromide2-Chloro-1-(tert-butyldimethylsilyl)-3-(3,3-dimethoxypropyl)-1,2-dihydro-1,2-azaborine58
4-Chlorophenylzinc chloride3-(4-Chlorophenyl)-2-chloro-1-(tert-butyldimethylsilyl)-1,2-dihydro-1,2-azaborine72
4-Fluorophenylzinc chloride2-Chloro-1-(tert-butyldimethylsilyl)-3-(4-fluorophenyl)-1,2-dihydro-1,2-azaborine68

Structure Activity Relationship Sar and Structural Biology of N 3 Acetylphenyl 4 Tert Butylbenzamide Analogs

Elucidation of Key Pharmacophoric Elements

The biological activity of N-(3-acetylphenyl)-4-tert-butylbenzamide and its analogs is dictated by the specific contributions of its constituent chemical moieties. A thorough analysis of these pharmacophoric elements reveals a carefully orchestrated molecular architecture optimized for kinase inhibition.

Contributions of the Acetyl Group to Biological Activity

The acetyl group, positioned at the meta-position of the aniline (B41778) ring, plays a crucial role in the molecule's interaction with the target kinase. This electron-withdrawing group is not merely a passive substituent but an active participant in the binding process. Research on related benzamide (B126) inhibitors suggests that the oxygen atom of the acetyl group can act as a hydrogen bond acceptor, forming a key interaction with specific amino acid residues within the kinase's ATP binding pocket. This interaction helps to properly orient the inhibitor and contributes significantly to its binding affinity. The placement at the meta-position is often critical, as ortho or para substitutions can lead to a significant loss of activity due to steric hindrance or suboptimal orientation for hydrogen bonding.

Impact of Substitutions on the Phenyl Rings on Potency and Selectivity

The two phenyl rings of this compound serve as a scaffold that can be systematically modified to fine-tune the inhibitor's potency and selectivity.

On the 3-acetylphenyl ring, substitutions other than the acetyl group have been explored. For instance, replacing the acetyl group with other hydrogen bond acceptors of varying sizes and electronic properties can modulate binding affinity. However, maintaining the hydrogen-bonding capability at this position is generally considered critical.

The 4-tert-butylphenyl ring also presents opportunities for modification. While the tert-butyl group itself is crucial, substitutions at other positions on this ring can influence the molecule's electronic properties and its interactions with the solvent-exposed regions of the kinase. For example, the introduction of small polar groups could potentially improve solubility and pharmacokinetic properties without significantly compromising binding affinity.

The following table summarizes the general impact of substitutions on the phenyl rings based on studies of similar benzamide kinase inhibitors:

Substitution PositionSubstituent TypeGeneral Impact on ActivityRationale
3-acetylphenyl ring
3-positionReplacement of acetyl with other H-bond acceptorsPotency

Conformational Analysis and Dynamic Properties

Studies on substituted benzanilides have shown that they can exist in different conformations due to restricted rotation around the Ar–N (anilide) bond, which can lead to axial chirality. acs.org The conformational preferences can be influenced by various factors, including the substitution pattern on the aromatic rings. For example, lateral substitution in N-methyl benzanilide (B160483) dimers has been used to modify the conformational preferences of the amide linkage. nih.gov

Research on pentafluorobenzoyl-based benzanilide compounds has demonstrated that the conformational ratio in solution can be correlated with the electronic properties of substituents on the anilide ring. acs.org The addition of an acid was found to switch the stable amide conformation, highlighting the dynamic nature of these molecules in response to their environment. acs.org The rotational barrier, influenced by bulky substituents, can be significant enough to allow for the monitoring of conformational transitions using techniques like NMR spectroscopy. acs.org

Theoretical and experimental investigations of substituted benzamides have provided detailed insights into their conformations. nih.gov The planarity of the amide group and the torsional angles between the carbonyl group and the phenyl rings are key conformational parameters. In N,N-dimethylbenzamide, for instance, the torsional angle is influenced by steric hindrance. nih.gov

For this compound, the presence of the 3-acetyl group and the 4-tert-butyl group would impose specific conformational constraints. The tert-butyl group, being bulky, would likely influence the rotational barrier of the C-C bond connecting it to the phenyl ring. The acetyl group's position on the other phenyl ring would affect the electronic distribution and could participate in intramolecular interactions, further defining the molecule's preferred conformation. The dynamic properties, such as the rate of conformational interconversion, would be crucial for its ability to bind to a biological target, potentially through an "induced-fit" mechanism where the molecule adapts its shape to the binding pocket.

The following table outlines key aspects of conformational analysis relevant to N-phenylbenzamide derivatives:

FeatureDescriptionSignificance
Rotational Barriers Energy required to rotate around single bonds, particularly the Ar-N and Ar-CO bonds.Determines the stability of different conformers and the rate of interconversion. acs.orgacs.org
Axial Chirality Chirality arising from restricted rotation about a single bond.Can lead to stereoisomers with different biological activities. acs.org
Conformational Switching Ability to change conformation in response to external stimuli (e.g., pH, solvent).Indicates molecular flexibility and adaptability to binding sites. acs.org
Intramolecular Interactions Non-covalent interactions within the molecule (e.g., hydrogen bonds).Can stabilize specific conformations.

Computational and Theoretical Chemistry Applications to N 3 Acetylphenyl 4 Tert Butylbenzamide and Its Analogs

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in understanding the interactions between a small molecule, such as N-(3-acetylphenyl)-4-tert-butylbenzamide, and its biological target at the molecular level.

Protein kinases are a crucial class of enzymes that are often targeted in cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Benzamide (B126) derivatives have been explored as inhibitors of various kinases, and molecular docking studies can elucidate their binding modes within the ATP-binding site of these enzymes.

For this compound, a hypothetical docking study into the active site of VEGFR-2 would likely show that the benzamide core acts as a scaffold, positioning the acetylphenyl and tert-butylphenyl moieties to interact with specific amino acid residues. The amide linker can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The 4-tert-butylphenyl group could occupy a hydrophobic pocket, while the 3-acetylphenyl group could form additional interactions, potentially including hydrogen bonds or electrostatic interactions, with residues in another part of the active site. The predicted binding mode would provide a structural basis for its potential inhibitory activity and guide the design of more potent analogs.

Studies on related N-phenylbenzamide derivatives have shown their potential as protein kinase inhibitors, with docking simulations revealing key interactions within the kinase active site. scirp.orgscirp.orgnih.gov For instance, the docking of novel 4-(arylaminomethyl)benzamide derivatives has demonstrated their potential as tyrosine kinase inhibitors, with specific interactions predicted for VEGFR-2. mdpi.com

A significant advantage of molecular docking is the ability to calculate a binding affinity score, which estimates the strength of the interaction between a ligand and its target. These scores can be used to rank a series of analogs, prioritizing those with the most favorable predicted binding energies for synthesis and biological testing.

In the case of this compound, a computational chemist could design a virtual library of analogs with modifications at various positions, such as altering the substitution pattern on the phenyl rings or modifying the acetyl group. Docking these analogs into the VEGFR-2 active site would generate a set of binding scores. This in silico screening approach allows for the rapid exploration of the structure-activity relationship (SAR), identifying which chemical modifications are likely to improve binding affinity.

The following table illustrates hypothetical docking scores for a series of this compound analogs against VEGFR-2.

Compound IDModificationPredicted Binding Affinity (kcal/mol)
1 This compound-8.5
1a Replacement of 3-acetyl with 3-cyano-8.9
1b Replacement of 4-tert-butyl with 4-chloro-7.8
1c Addition of a hydroxyl group to the acetyl methyl-9.2

This data is illustrative and intended to represent the output of a typical molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

By developing a QSAR model for a series of benzamide analogs, it is possible to predict the biological activity of new, unsynthesized compounds. These models are built using a dataset of compounds with known activities. The chemical structures are represented by numerical values known as molecular descriptors, which quantify various physicochemical properties.

For this compound and its analogs, a QSAR model could be developed to predict their inhibitory activity against a specific kinase, such as VEGFR-2. The model would be trained on a set of benzamides with experimentally determined IC50 values. Once a statistically robust model is established, it can be used to predict the activity of novel analogs, thereby guiding the design of more potent inhibitors. Studies on benzamide derivatives have successfully employed 3D-QSAR models to predict their biological activities. nih.govnih.gov

A key outcome of QSAR modeling is the identification of the physicochemical properties, or descriptors, that have the most significant impact on biological activity. These descriptors can be related to steric, electronic, hydrophobic, and topological properties of the molecules.

For the this compound scaffold, a QSAR study might reveal that descriptors such as molecular weight, logP (a measure of lipophilicity), and specific electronic properties of the substituents on the phenyl rings are highly correlated with kinase inhibitory activity. For example, the model might indicate that increased hydrophobicity in one region of the molecule and the presence of a hydrogen bond acceptor in another are beneficial for activity. This information provides valuable insights into the SAR and helps in the rational design of new compounds.

The following table lists some common physicochemical descriptors that could be identified as important in a QSAR study of benzamide analogs.

DescriptorPhysicochemical PropertyPotential Influence on Activity
LogP LipophilicityAffects membrane permeability and binding to hydrophobic pockets.
Molecular Weight Size of the moleculeCan influence binding site complementarity and solubility.
Topological Polar Surface Area (TPSA) PolarityRelates to hydrogen bonding potential and cell permeability.
Number of Hydrogen Bond Donors/Acceptors Hydrogen bonding capacityCrucial for specific interactions with the target protein.
Electrostatic Charges Electronic propertiesGoverns electrostatic interactions with the active site.

De Novo Ligand Design and Virtual Screening Methodologies

De novo ligand design and virtual screening are powerful computational strategies for the discovery of novel hit compounds.

De novo design involves the computational construction of novel molecules with desired properties, often by assembling molecular fragments within the binding site of a target protein. For a target like VEGFR-2, a de novo design program could use the this compound scaffold as a starting point and suggest novel functional groups or alternative ring systems that could enhance binding affinity. This approach has the potential to identify entirely new chemical classes of inhibitors. The design of kinase inhibitors is often guided by the development of novel scaffolds. nih.gov

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific target. researchgate.netresearchgate.net These libraries can contain millions of compounds. A virtual screening campaign to find new VEGFR-2 inhibitors could use the structure of this compound to create a pharmacophore model, which defines the essential 3D arrangement of chemical features required for binding. This model would then be used to search a compound database for molecules that match these features. Alternatively, a structure-based virtual screen could involve docking a large library of compounds into the VEGFR-2 active site and ranking them based on their predicted binding affinities. This approach has been successfully used to identify novel benzamide-based inhibitors. nih.gov

Future Research Directions and Emerging Paradigms for the N 3 Acetylphenyl 4 Tert Butylbenzamide Scaffold

Identification of Novel Biological Targets for Therapeutic Intervention

The structural motifs within N-(3-acetylphenyl)-4-tert-butylbenzamide, namely the benzamide (B126) and acetophenone moieties, are associated with a wide spectrum of biological activities. This suggests the potential for this scaffold to interact with a variety of biological targets. Future investigations should aim to move beyond preliminary screenings to identify specific, high-value targets for therapeutic intervention.

One of the most promising areas of investigation for this scaffold is in the realm of protein kinases . Kinases are crucial regulators of cellular signaling and are frequently dysregulated in diseases such as cancer and autoimmune disorders. nih.govcuni.cz The benzamide core is a well-established pharmacophore in a number of approved kinase inhibitors. Future research could involve screening this compound and its derivatives against a broad panel of kinases to identify novel inhibitory activities. Emerging kinase targets of interest include those involved in resistance to current therapies and those that play key roles in the tumor microenvironment. pegsummit.com

Another important class of potential targets is the Signal Transducer and Activator of Transcription (STAT) family of proteins, particularly STAT3. Aberrant STAT3 activation is a hallmark of many human cancers, making it an attractive target for novel cancer therapeutics. nih.gov N-Arylbenzamides have been identified as potential STAT3 dimerization inhibitors. nih.gov Given this precedent, it is conceivable that the this compound scaffold could be optimized to effectively disrupt STAT3 signaling.

Beyond oncology, benzamide derivatives have shown potential as inhibitors of enzymes such as carbonic anhydrases and acetylcholinesterase , which are relevant in glaucoma and neurodegenerative diseases, respectively. The acetophenone component, found in various natural products, has been linked to anti-inflammatory, analgesic, and neuroprotective properties. nih.gov Therefore, exploring targets within these pathways, such as cyclooxygenases (COX), lipoxygenases (LOX), and various G protein-coupled receptors (GPCRs), could yield novel therapeutic leads.

Future research should employ a combination of target-based and phenotypic screening approaches. High-throughput screening of diverse compound libraries derived from the core scaffold against known and novel targets will be crucial. This can be complemented by chemoproteomics approaches to identify novel protein binders in an unbiased manner.

Potential Target Class Examples Therapeutic Area
Protein KinasesEGFR, BCR-ABL, Src, JAKOncology, Autoimmune Diseases
Transcription FactorsSTAT3Oncology
EnzymesCarbonic Anhydrase, Acetylcholinesterase, COXGlaucoma, Alzheimer's Disease, Inflammation
G Protein-Coupled ReceptorsDopamine (B1211576) Receptors, Serotonin (B10506) ReceptorsCNS Disorders

Development of Innovative and Sustainable Synthetic Methodologies

The traditional synthesis of benzamides often relies on coupling reagents that generate significant chemical waste and can be hazardous. bohrium.comucl.ac.uk A key future research direction is the development of innovative and sustainable synthetic methodologies for this compound and its analogs. This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis. bohrium.comucl.ac.uk

Catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents are a major focus. sigmaaldrich.com Research into the use of catalysts based on boron, dntb.gov.ua ruthenium, sigmaaldrich.com and other transition metals for the direct amidation of carboxylic acids and amines is highly relevant. These methods often proceed under milder conditions and with higher atom economy. Another promising avenue is the use of photocatalysis, where visible light can be used to drive amide bond formation, offering a green and efficient alternative. nih.gov

Enzymatic synthesis represents another frontier in sustainable chemistry. nih.gov Lipases, such as Candida antarctica lipase B (CALB), have been shown to effectively catalyze the formation of amide bonds under mild conditions and in environmentally benign solvents. nih.gov Developing a biocatalytic route to this compound would significantly improve the sustainability of its production.

Furthermore, the application of flow chemistry could offer significant advantages for the synthesis of this scaffold. Continuous flow reactors can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Synthetic Approach Key Features Advantages
Catalytic AmidationUse of transition metal or boronic acid catalystsReduced waste, milder conditions, high atom economy
Enzymatic SynthesisBiocatalysis using enzymes like lipasesHigh selectivity, mild conditions, biodegradable catalysts
PhotocatalysisUse of visible light to drive the reactionGreen energy source, novel reactivity
Flow ChemistryContinuous reaction in a microreactorEnhanced safety, scalability, and process control

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.govbenthamdirect.combenthamscience.com For the this compound scaffold, these computational tools can be applied in several key areas.

In the realm of hit-to-lead optimization , generative AI models can design novel derivatives of this compound with improved potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. These models can explore a vast chemical space to propose new molecules that are more likely to succeed in preclinical and clinical development.

Furthermore, ML models can be trained to predict the polypharmacology of compounds, which is the ability of a drug to interact with multiple targets. mdpi.comtandfonline.comnih.gov This is particularly relevant for complex diseases where targeting a single protein may not be sufficient. By predicting the multi-target profile of this compound derivatives, researchers can design compounds with a desired polypharmacological profile for enhanced efficacy. mdpi.com

AI/ML Application Description Potential Impact
Target PredictionAlgorithms that predict the biological targets of a small molecule based on its structure.Accelerates the identification of novel therapeutic opportunities.
Generative ChemistryAI models that design novel molecules with desired properties.Enables the rapid design of optimized lead compounds.
ADMET PredictionIn silico models that predict the pharmacokinetic and toxicity profiles of compounds.Reduces late-stage attrition of drug candidates.
Polypharmacology PredictionMachine learning methods to predict the interaction of a compound with multiple targets.Facilitates the design of multi-targeted therapies for complex diseases.

Exploration of Polypharmacological Strategies and Combinatorial Approaches

The traditional "one drug, one target" paradigm is increasingly being challenged, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govPolypharmacology , the concept of a single drug modulating multiple targets, is gaining traction as a more effective therapeutic strategy. nih.govnih.govfrontiersin.org The this compound scaffold, with its potential to interact with multiple biological targets, is an excellent candidate for the development of polypharmacological agents.

Future research should focus on rationally designing derivatives that can simultaneously modulate key targets in a disease pathway. For example, in oncology, a compound that inhibits both a key signaling kinase and a protein involved in drug resistance could offer significant advantages over a highly selective inhibitor. In the context of central nervous system (CNS) disorders, benzamides have already demonstrated polypharmacology. nih.govfrontiersin.org Exploring the modulation of multiple neurotransmitter receptors or enzymes by derivatives of the this compound scaffold could lead to novel treatments for diseases like depression and schizophrenia.

To efficiently explore the structure-activity relationships and identify compounds with desirable polypharmacological profiles, combinatorial chemistry will be an invaluable tool. nih.govniscpr.res.in The synthesis of large, diverse libraries of compounds based on the this compound scaffold will enable high-throughput screening against multiple targets. nih.govwisdomlib.org This approach, coupled with AI/ML for library design and data analysis, can rapidly identify compounds with unique and therapeutically beneficial multi-target profiles. The development of both solid-phase and solution-phase combinatorial synthesis methods will be crucial for generating these libraries. niscpr.res.inacs.org

By integrating rational design, combinatorial synthesis, and multi-target screening, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of next-generation therapies for complex diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.